2-Amino-5-(4-chloro-3-methoxycarbonylphenyl)isonicotinic acid, 95%
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Overview
Description
2-Amino-5-(4-chloro-3-methoxycarbonylphenyl)isonicotinic acid (2A5C3MPA) is an organic compound with a molecular formula of C11H10ClNO4. It is a member of the isonicotinic acid family, and is a white, crystalline solid used in scientific research. It has a melting point of 162-164°C and a purity of 95%. 2A5C3MPA is a versatile compound used in a variety of applications, including organic synthesis, drug discovery, and catalysis.
Scientific Research Applications
2-Amino-5-(4-chloro-3-methoxycarbonylphenyl)isonicotinic acid, 95% has a variety of scientific research applications, including organic synthesis, drug discovery, and catalysis. In organic synthesis, 2-Amino-5-(4-chloro-3-methoxycarbonylphenyl)isonicotinic acid, 95% is used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. In drug discovery, 2-Amino-5-(4-chloro-3-methoxycarbonylphenyl)isonicotinic acid, 95% can be used to synthesize novel compounds for testing and evaluation. Finally, 2-Amino-5-(4-chloro-3-methoxycarbonylphenyl)isonicotinic acid, 95% is used in catalysis to promote the synthesis of other compounds.
Mechanism of Action
2-Amino-5-(4-chloro-3-methoxycarbonylphenyl)isonicotinic acid, 95% acts as a nucleophile in organic synthesis, reacting with electrophiles to form new bonds. In drug discovery, 2-Amino-5-(4-chloro-3-methoxycarbonylphenyl)isonicotinic acid, 95% can react with other compounds to form novel compounds for testing and evaluation. Finally, in catalysis, 2-Amino-5-(4-chloro-3-methoxycarbonylphenyl)isonicotinic acid, 95% can promote the synthesis of other compounds.
Biochemical and Physiological Effects
2-Amino-5-(4-chloro-3-methoxycarbonylphenyl)isonicotinic acid, 95% is not known to have any direct biochemical or physiological effects. However, the compounds synthesized using 2-Amino-5-(4-chloro-3-methoxycarbonylphenyl)isonicotinic acid, 95% may have biochemical or physiological effects, depending on the specific compound.
Advantages and Limitations for Lab Experiments
2-Amino-5-(4-chloro-3-methoxycarbonylphenyl)isonicotinic acid, 95% has several advantages in laboratory experiments. It is a versatile compound with a wide range of applications, and it is relatively easy to synthesize with a purity of 95%. However, 2-Amino-5-(4-chloro-3-methoxycarbonylphenyl)isonicotinic acid, 95% also has some limitations. Its reactivity can be unpredictable, and it can react with other compounds to form impurities.
Future Directions
There are several potential future directions for the use of 2-Amino-5-(4-chloro-3-methoxycarbonylphenyl)isonicotinic acid, 95%. It could be used in the synthesis of new pharmaceuticals, agrochemicals, and dyes. It could also be used in drug discovery to synthesize novel compounds for testing and evaluation. Finally, it could be used in catalysis to promote the synthesis of other compounds.
Synthesis Methods
2-Amino-5-(4-chloro-3-methoxycarbonylphenyl)isonicotinic acid, 95% is synthesized from 4-chloro-3-methoxycarbonylphenyl isonicotinic acid (4C3MPA) and 2-aminoethanol (2AE). The reaction is a nucleophilic substitution reaction, in which 4C3MPA is treated with 2AE in the presence of a base, such as potassium carbonate. The reaction yields 2-Amino-5-(4-chloro-3-methoxycarbonylphenyl)isonicotinic acid, 95% in a purity of 95%.
properties
IUPAC Name |
2-amino-5-(4-chloro-3-methoxycarbonylphenyl)pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O4/c1-21-14(20)9-4-7(2-3-11(9)15)10-6-17-12(16)5-8(10)13(18)19/h2-6H,1H3,(H2,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMZQMYIZYMIKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CN=C(C=C2C(=O)O)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20688349 |
Source
|
Record name | 2-Amino-5-[4-chloro-3-(methoxycarbonyl)phenyl]pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20688349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261968-37-9 |
Source
|
Record name | 2-Amino-5-[4-chloro-3-(methoxycarbonyl)phenyl]pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20688349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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